molecular formula C18H19NO3S B8602670 6-[4-(Phenylsulfanyl)butoxy]-1,4-dihydro-2H-3,1-benzoxazin-2-one CAS No. 89431-35-6

6-[4-(Phenylsulfanyl)butoxy]-1,4-dihydro-2H-3,1-benzoxazin-2-one

Cat. No.: B8602670
CAS No.: 89431-35-6
M. Wt: 329.4 g/mol
InChI Key: LQWRHBZTOGNWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(Phenylsulfanyl)butoxy]-1,4-dihydro-2H-3,1-benzoxazin-2-one is a useful research compound. Its molecular formula is C18H19NO3S and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89431-35-6

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

6-(4-phenylsulfanylbutoxy)-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C18H19NO3S/c20-18-19-17-9-8-15(12-14(17)13-22-18)21-10-4-5-11-23-16-6-2-1-3-7-16/h1-3,6-9,12H,4-5,10-11,13H2,(H,19,20)

InChI Key

LQWRHBZTOGNWAK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)OCCCCSC3=CC=CC=C3)NC(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

An amount of 4.95 gm (0.03 mol) of 6-hydroxy-4H-3,1-benzoxazin-2-one is added to an ethanolic sodium ethoxide solution prepared from 150 ml of ethanol and 0.92 gm (9.04 mol) of sodium, and the mixture is refluxed. Ten grams (0.04 mol) of 4-phenylmercapto-butylbromide (prepared from thiophenol and excess 1,4-di-bromo-butane, Bp 0.03 mb :=95°-104° C.) are added to the hot solution, and the mixture is refluxed for a further two hours. After cooling, the reaction solution is poured onto ice water and extracted with ethyl acetate. The extract is washed with water and dried with sodium sulfate, and the ethyl acetate is distilled off in vacuo. The residue is recrystallized from cyclohexane/ethyl acetate.
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
0.92 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.